molecular formula C11H11NO5 B2633554 3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1980053-58-4

3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2633554
CAS RN: 1980053-58-4
M. Wt: 237.211
InChI Key: NVWFPOODDALDCK-UHFFFAOYSA-N
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Description

“3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11NO5 . It is a derivative of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP), which is a popular ring in bioactive compounds .


Synthesis Analysis

The synthesis of BCP derivatives involves the photochemical addition of propellane to diacetyl, which constructs the BCP core . This is followed by a haloform reaction of the formed diketone, which yields the BCP dicarboxylic acid . Further transformations of the diacid can yield various BCP-containing building blocks, such as alcohols, acids, amines, trifluoroborates, amino acids, etc .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. The “bicyclo[1.1.1]pentane” part indicates a bicyclic structure with three carbon atoms in each cycle. The “3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]” part indicates a methoxycarbonyl group and an oxazole ring attached to the third carbon of the bicyclic structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the functional groups present in its structure, such as the carboxylic acid and the oxazole ring. For instance, the carboxylic acid group can undergo reactions like esterification, amidation, and decarboxylation .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . Its molecular weight is 170.16 .

Scientific Research Applications

Metal-Free Homolytic Aromatic Alkylation

The synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid demonstrates a practical metal-free homolytic aromatic alkylation protocol. This compound, a bicyclo[1.1.1]pentane building block, is a potential asset in medicinal chemistry and was used as a probe in a biological study, highlighting its applicability in scientific research (Thirumoorthi & Adsool, 2016).

Substituent Effects on Acidity

Research on 3- and 4-substituted bicyclooctane-1-carboxylic acids and 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids explored their acidities. The study found a linear dependency of acidities on C-X bond dipoles for the 4-substituted bicyclooctane acids and discovered relationships between the acidities of substituted bicyclooctane and bicyclopentane acids. These findings have implications for understanding the chemical properties and potential applications of these substances in various fields, including pharmaceuticals (Wiberg, 2002).

Enantioselective C–H Functionalization

A study on bicyclo[1.1.1]pentanes (BCPs) highlighted their potential in the pharmaceutical and chemical industries due to their metabolic stability and potential as bioisosteres. The research introduced enantioselective C–H functionalization of BCPs, offering access to chiral substituted BCPs and maintaining their carbocyclic framework, marking a significant advancement in the manipulation of these molecules (Garlets et al., 2020).

Phosphocholine Conjugation in Inhibitors

A medicinal chemistry campaign revealed that introducing a bicyclo[1.1.1]pentane into the chemical scaffold of hepatitis C virus nonstructural protein 5B inhibitors improved metabolic stability. The study uncovered an unexpected in vivo conjugation pathway associated with these inhibitors, involving phosphocholine conjugation, and raised awareness about potential interactions with phospholipid synthesis pathways. This insight is crucial for the development of new drugs and understanding their metabolic pathways (Zhuo et al., 2016).

Safety and Hazards

The compound may cause skin and eye irritation . Therefore, it is recommended to handle it with protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-(4-methoxycarbonyl-1,3-oxazol-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-16-7(13)6-2-17-8(12-6)10-3-11(4-10,5-10)9(14)15/h2H,3-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWFPOODDALDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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